Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate
Overview
Description
MB-11362, also known as RG-7348, is a HCV nonstructural protein 5B (NS5B) inhibitor potentially for the treatment of HCV infection.
Scientific Research Applications
Synthesis and Characterization
- Research on compounds related to Uridine, 4'-C-azido-5'-O-[4-(3-chlorophenyl)-2-oxido-1,3,2-dioxaphosphorinan-2-yl]-, 2',3'-dipropanoate often focuses on the synthesis of optical isomers and their characterization. For example, the synthesis and biological activities of optical isomers of a related compound, 2-(4-diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride, were explored, demonstrating how the 1,3,2-dioxaphosphorinane group is conformationally constrained (Sakoda, Kamikawaji, & Seto, 1992).
Antimicrobial Activities
- N-Substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4-b)pyridine-2-yl]ureas, similar in structure, were synthesized and their antifungal and antibacterial activities evaluated. Most of these compounds exhibited moderate antimicrobial activity (Reddy, S. Reddy, & Venugopal, 2003).
Phosphinate Ester Formation
- Investigations into condensing agents for phosphinate ester formation with nucleoside 5′-hydroxyl functions have been conducted. Such studies are essential for understanding the chemical behavior and potential applications of similar compounds in biochemical research (Winqvist & Strömberg, 2008).
Biological Activity in Cell Culture
- Compounds like 2′,3′-O-isopropylidene-5′-O-(3″-methyl-1″-oxa-3″-aza-2″-phosphacyclopentan-2″-yl)uridine 2″-oxide have been synthesized and their biological activities, such as inhibition of leukemia L1210 cells, have been studied. This kind of research helps in understanding the potential therapeutic applications of these compounds (Jones, McGuigan, Walker, Balzarini, & Clercq, 1984).
properties
IUPAC Name |
[(5R)-5-azido-5-[[4-(3-chlorophenyl)-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl]oxymethyl]-2-(2,4-dioxopyrimidin-1-yl)-4-propanoyloxyoxolan-3-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN5O11P/c1-3-18(32)38-20-21(39-19(33)4-2)24(28-29-26,40-22(20)30-10-8-17(31)27-23(30)34)13-37-42(35)36-11-9-16(41-42)14-6-5-7-15(25)12-14/h5-8,10,12,16,20-22H,3-4,9,11,13H2,1-2H3,(H,27,31,34)/t16?,20?,21?,22?,24-,42?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOIJDQFWSCXUHP-ZYQFUZTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(C(OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1C([C@](OC1N2C=CC(=O)NC2=O)(COP3(=O)OCCC(O3)C4=CC(=CC=C4)Cl)N=[N+]=[N-])OC(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN5O11P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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